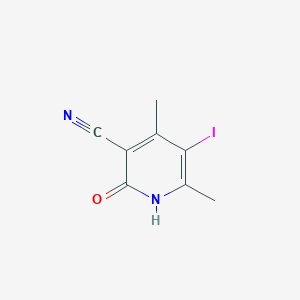![molecular formula C7H7BrN4O B1450778 8-Brom-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-on CAS No. 55457-59-5](/img/structure/B1450778.png)
8-Brom-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-on
Übersicht
Beschreibung
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a compound with a complex structure characterized by the presence of bromine, methyl groups, and a fused pyrazole-triazine ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of synthetic chemistry, 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of diverse molecules with potential pharmacological activities.
Biology and Medicine
Researchers explore the biological activities of this compound due to its structural similarity to bioactive molecules
Anticancer Agents: : Investigation of its ability to inhibit cancer cell proliferation.
Antimicrobial Properties: : Evaluation of its efficacy against bacterial and fungal infections.
Industry
In industrial applications, it can be used in the development of advanced materials such as:
Polymers: : As a monomer or cross-linking agent in polymer synthesis.
Dyes and Pigments: : For the production of colorants with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves a multi-step process
Preparation of Pyrazole Ring: : The synthesis typically begins with the formation of the pyrazole ring from suitable precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of the Triazine Ring: : The pyrazole intermediate is then subjected to cyclization reactions with triazine precursors like cyanuric chloride, often in the presence of a base such as potassium carbonate.
Bromination and Methylation: : The final steps involve bromination of the intermediate using bromine or N-bromosuccinimide (NBS), followed by methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one might be optimized for higher yields and cost-efficiency. This often involves:
Large-scale reactors: to accommodate the multi-step synthesis.
Continuous flow processes: to streamline reaction conditions and reduce reaction times.
Automated purification systems: such as crystallization or chromatographic techniques to ensure purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: : The bromine atom can be substituted with different nucleophiles like amines or thiols.
Oxidation and Reduction: : The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Condensation Reactions: : It can also undergo condensation reactions, forming larger fused ring systems.
Common Reagents and Conditions
Substitution Reactions: : Typically use reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation Reactions: : Employ oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: : Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Derivatives: : New compounds with different functional groups replacing the bromine atom.
Oxidation Products: : Compounds with altered nitrogen states, potentially forming nitroso or nitro derivatives.
Condensed Ring Systems: : Larger molecules formed through condensation reactions.
Wirkmechanismus
The mechanism by which 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exerts its effects often involves:
Molecular Targets: : Interaction with enzymes or receptors in biological systems.
Pathways Involved: : Modulation of specific signaling pathways, leading to alterations in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Similar compounds include other brominated pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives, as well as compounds with different halogen atoms (e.g., chlorine or fluorine).
Structural Uniqueness: : The presence of both bromine and methyl groups in 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one differentiates it from its analogs, potentially affecting its reactivity and biological activity.
Comparison with Chlorinated and Fluorinated Analogs: : Bromine's larger atomic size and different electronic properties can lead to variations in reaction kinetics and biological effects compared to compounds like 8-Chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one and 8-Fluoro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one.
List of Similar Compounds
8-Chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
8-Fluoro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
This compound's unique characteristics and potential applications make it a fascinating subject for ongoing scientific research. How did you come across this compound, out of curiosity?
Eigenschaften
IUPAC Name |
8-bromo-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-3-5(8)6-9-4(2)10-7(13)12(6)11-3/h1-2H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCSXPJUPEDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724916 | |
| Record name | 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55457-59-5 | |
| Record name | 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)








![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

